Oxyphencyclimine Hydrochloride is the hydrochloride salt form of oxyphencyclimine, a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.
Oxyphencyclimine hydrochloride
CAS No.: 125-52-0
Cat. No.: VC0002325
Molecular Formula: C20H29ClN2O3
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125-52-0 |
---|---|
Molecular Formula | C20H29ClN2O3 |
Molecular Weight | 380.9 g/mol |
IUPAC Name | (1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H |
Standard InChI Key | WXAYTPABEADAAB-UHFFFAOYSA-N |
SMILES | CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES | CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Oxyphencyclimine hydrochloride is a quaternary ammonium compound with the chemical name [(1-methyl-2-piperidyl)methyl] α-phenylcyclohexaneglycolate hydrochloride. Its molecular formula is C₂₀H₂₈N₂O₃·HCl, corresponding to a molecular weight of 380.91 g/mol . The compound is synthesized as a white crystalline powder that is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and chloroform .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₈N₂O₃·HCl | |
Molecular Weight | 380.91 g/mol | |
Solubility | Sparingly soluble in water | |
pKa | 10.86 (basic dissociation) | |
ATC Code | A03AA01 (Synthetic anticholinergics) |
The hydrochloride salt enhances the compound's stability and bioavailability, making it suitable for oral administration . Its quaternary structure limits central nervous system penetration, reducing the risk of CNS-related side effects compared to tertiary anticholinergics .
Pharmacological Profile
Mechanism of Action
Oxyphencyclimine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with affinity for M₁, M₂, and M₃ subtypes . By blocking these G protein-coupled receptors, it inhibits downstream signaling pathways that mediate gastric acid secretion and smooth muscle contraction:
-
M₁ receptors: Primarily located in gastric parietal cells, their blockade reduces histamine-stimulated acid secretion .
-
M₃ receptors: Inhibition in gastrointestinal smooth muscle leads to decreased motility and spasm relief .
-
M₂ receptors: Antagonism in cardiac tissue may cause mild tachycardia, though this effect is less pronounced due to the drug's peripheral selectivity .
The compound's antisecretory effects are dose-dependent, with 10 mg reducing basal gastric acid output by approximately 60% .
Pharmacokinetics
Limited data exist on its absorption and metabolism, but available studies suggest:
Clinical Applications
Indications
Oxyphencyclimine hydrochloride is approved for:
-
Peptic ulcer disease: As adjunct therapy to reduce acid secretion .
-
Gastrointestinal spasms: Including irritable bowel syndrome and biliary colic .
Table 2: Clinical Efficacy in Gastric Secretion Reduction
Parameter | Placebo | Oxyphencyclimine (10 mg) | Reduction | Source |
---|---|---|---|---|
Basal Volume (mL/hr) | 98 | 39 | 60% | |
Acid Output (mEq/hr) | 4.2 | 1.7 | 59.5% | |
Pepsin Output (units/hr) | 1,240 | 496 | 60% |
Dosage and Administration
Synthesis and Manufacturing
The synthesis involves a four-step process:
-
Pinner Reaction: Chloroacetonitrile reacts with methanol/HCl to form iminoether .
-
Condensation: Iminoether combines with 3-methylaminopropylamine to yield tetrahydropyrimidine .
-
Cyclization: Formation of the cyclohexane-glycolate backbone .
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Industrial production adheres to Good Manufacturing Practice (GMP) standards, with strict control over residual solvents and heavy metals .
Recent Research and Future Directions
While no recent trials (post-2024) were identified, ongoing studies explore:
-
Combination therapies: With proton pump inhibitors for refractory ulcers.
-
New formulations: Sustained-release versions to minimize dosing frequency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume